(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1003043-67-1
VCID: VC3052633
InChI: InChI=1S/C9H14BN3O2/c14-10(15)8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11,14-15H,3-6H2
SMILES: B(C1=CN=C(C=C1)N2CCNCC2)(O)O
Molecular Formula: C9H14BN3O2
Molecular Weight: 207.04 g/mol

(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid

CAS No.: 1003043-67-1

Cat. No.: VC3052633

Molecular Formula: C9H14BN3O2

Molecular Weight: 207.04 g/mol

* For research use only. Not for human or veterinary use.

(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid - 1003043-67-1

Specification

CAS No. 1003043-67-1
Molecular Formula C9H14BN3O2
Molecular Weight 207.04 g/mol
IUPAC Name (6-piperazin-1-ylpyridin-3-yl)boronic acid
Standard InChI InChI=1S/C9H14BN3O2/c14-10(15)8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11,14-15H,3-6H2
Standard InChI Key JICCVPKLABRNMW-UHFFFAOYSA-N
SMILES B(C1=CN=C(C=C1)N2CCNCC2)(O)O
Canonical SMILES B(C1=CN=C(C=C1)N2CCNCC2)(O)O

Introduction

Chemical Identity and Structural Features

(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid, identified by CAS number 1003043-67-1, is characterized by its distinctive molecular architecture. The compound features a pyridine ring with a piperazine substituent at the 6-position and a boronic acid group at the 3-position. This structural arrangement creates a molecule with multiple functional sites that can participate in various chemical transformations and interactions.

Molecular Composition and Identifiers

The compound possesses a well-defined chemical identity with specific molecular parameters and standardized identifiers, as detailed in Table 1.

Table 1: Chemical Identity Parameters of (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid

ParameterValue
CAS No.1003043-67-1
Molecular FormulaC₉H₁₄BN₃O₂
Molecular Weight207.04 g/mol
IUPAC Name(6-piperazin-1-ylpyridin-3-yl)boronic acid
Standard InChIInChI=1S/C9H14BN3O2/c14-10(15)8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11,14-15H,3-6H2
Standard InChIKeyJICCVPKLABRNMW-UHFFFAOYSA-N
SMILESB(C1=CN=C(C=C1)N2CCNCC2)(O)O
PubChem CID54758833

The compound is also known by several synonyms, including 2-Piperazinopyridine-5-boronic acid and 2-(Piperazin-1-yl)pyridine-5-boronic acid , reflecting alternative naming conventions based on different positional numbering systems.

Structural Elements and Bonding

The structural composition of (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid incorporates three key functional components:

  • A pyridine ring serving as the core aromatic structure

  • A piperazine heterocycle attached at the 6-position of the pyridine ring

  • A boronic acid functionality (B(OH)₂) at the 3-position of the pyridine

The boronic acid group consists of a trivalent boron atom bonded to two hydroxyl groups, providing a Lewis acidic site within the molecule. The piperazine ring introduces a basic nitrogen atom that can participate in hydrogen bonding and other molecular interactions. This combination of acidic and basic functional groups within the same molecule contributes to its potential versatility in chemical applications.

Physicochemical Properties

Understanding the physicochemical properties of (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid is essential for predicting its behavior in chemical reactions and biological systems.

Solubility and Chemical Reactivity

The presence of both hydrophilic (boronic acid, piperazine) and hydrophobic (pyridine ring) components suggests a balanced solubility profile. The boronic acid functional group typically exhibits amphoteric behavior, acting as a Lewis acid through its vacant p-orbital on boron and as a Brønsted base through its hydroxyl groups.

The piperazine moiety introduces basic nitrogen atoms capable of participating in acid-base reactions and nucleophilic processes. This combination of functional groups contributes to a rich reaction profile, particularly in cross-coupling reactions, condensations, and coordination chemistry.

Synthetic Approaches

The synthesis of (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid typically involves strategic functionalization of pyridine precursors.

General Synthetic Strategy

According to the available literature, the synthesis generally proceeds through a multi-step process that may include:

  • Functionalization of the pyridine ring at the 3rd position to introduce the boronic acid group

  • Installation of the piperazine moiety at the 6th position through nucleophilic aromatic substitution or metal-catalyzed coupling reactions

Related Synthetic Pathways

A structurally related compound, (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid (CAS 919347-67-4), provides insight into potential synthetic routes. This Boc-protected variant may serve as a synthetic precursor to (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid through deprotection strategies . The Boc-protected variant has the molecular formula C₁₄H₂₂BN₃O₄ and a molecular weight of 307.16 g/mol.

Applications in Chemical Research

The unique structural features of (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid position it as a valuable compound in various research domains.

Utility in Organic Synthesis

Boronic acids are widely recognized for their versatility in organic synthesis, particularly in carbon-carbon bond-forming reactions:

  • Cross-Coupling Reactions: The boronic acid functionality enables participation in Suzuki-Miyaura cross-coupling reactions, allowing for the connection of this scaffold to diverse aromatic and heteroaromatic systems.

  • Building Block Functionality: The compound can serve as a bifunctional building block in the synthesis of more complex molecular architectures, with the piperazine nitrogen providing a handle for further derivatization.

  • Coordination Chemistry: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, enabling applications in dynamic covalent chemistry and molecular recognition systems.

Research Significance and Future Directions

The current understanding of (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid suggests several promising research directions that merit further investigation.

Structural Modifications and Derivatives

Structural modifications of the core scaffold could yield compounds with enhanced properties:

  • Substituted Derivatives: Introduction of additional functional groups on the pyridine ring or piperazine moiety could modulate reactivity, stability, and biological activity.

  • Metal Complexes: The compound's structure suggests potential for forming coordination complexes with transition metals, possibly generating catalysts for various transformations.

  • Protected Variants: As evidenced by the Boc-protected analog (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid, protection strategies can be employed to modify reactivity and solubility profiles .

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